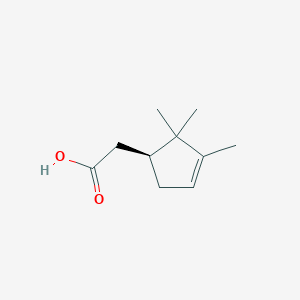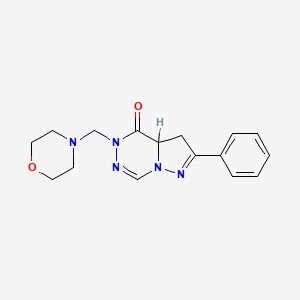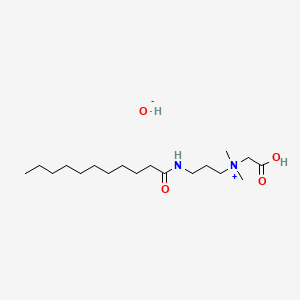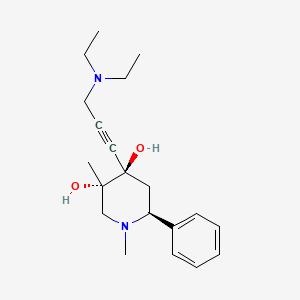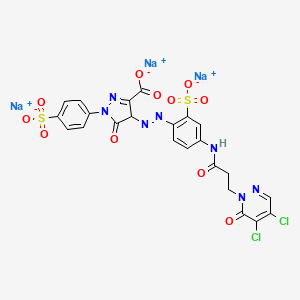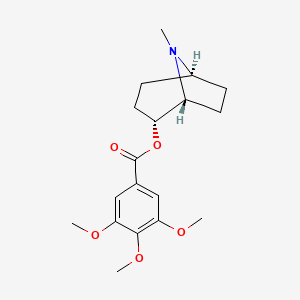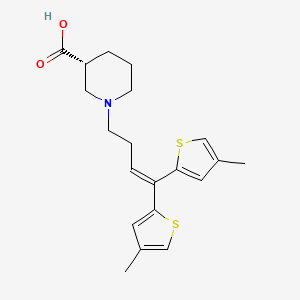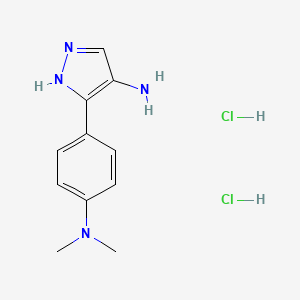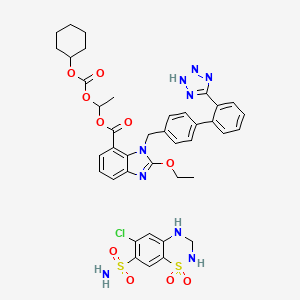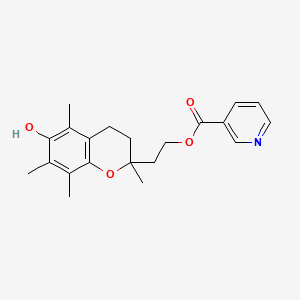
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester is a complex organic compound that combines the structural features of pyridinecarboxylic acid and benzopyran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with an appropriate alcohol derivative of benzopyran. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzopyran moiety.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a dihydropyridine derivative.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring and the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyridine compounds.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the benzopyran moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzopyran moiety is known for its antioxidant activity, which can neutralize free radicals and reduce oxidative stress. The pyridinecarboxylic acid component may interact with enzymes and receptors, modulating biological processes such as inflammation and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): Known for its role in metabolism and as a vitamin B3 supplement.
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of pharmaceuticals, including anti-tuberculosis drugs.
Picolinic acid (2-pyridinecarboxylic acid): Involved in metal ion chelation and biological processes.
Uniqueness
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester is unique due to its combined structural features of pyridinecarboxylic acid and benzopyran, which confer distinct chemical and biological properties. Its potential antioxidant and therapeutic activities make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
104568-55-0 |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-13-14(2)19-17(15(3)18(13)23)7-8-21(4,26-19)9-11-25-20(24)16-6-5-10-22-12-16/h5-6,10,12,23H,7-9,11H2,1-4H3 |
Clé InChI |
ZOVSZMJTWVZDFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C3=CN=CC=C3)C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
